molecular formula C36H55NO2 B14462818 Stigmast-5-en-3-yl phenylcarbamate CAS No. 67978-97-6

Stigmast-5-en-3-yl phenylcarbamate

Cat. No.: B14462818
CAS No.: 67978-97-6
M. Wt: 533.8 g/mol
InChI Key: CVLUIVVMOADGAB-UHFFFAOYSA-N
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Description

Stigmast-5-en-3-yl phenylcarbamate is a synthetic steroidal carbamate analog developed for agricultural research. This compound belongs to a class of brassinosteroid mimics that have demonstrated significant potential as environmentally friendly plant-growth promoters . Sourced from plant sterols like stigmasterol, these carbamate derivatives are designed to overcome the practical limitation of using natural brassinosteroids, which occur in extremely low concentrations in plants . In experimental models, including the rice lamina inclination test, steroidal carbamates have shown potent plant-growth-promoting activity, with some analogs exhibiting binding affinity to the BRI1-BAK1 receptor in Arabidopsis thaliana that is superior to that of natural brassinolide . The mechanism of action is believed to involve the reversible binding to acetylcholinesterase, a key enzyme in neuronal signaling, though its primary research value lies in its interaction with plant hormonal pathways rather than insecticidal applications . This product is provided For Research Use Only and is strictly intended for laboratory investigations. It is not approved for human or veterinary diagnostic or therapeutic use, nor for any form of personal consumption. Researchers should handle this compound with appropriate precautions, utilizing personal protective equipment to prevent dermal, inhalational, or gastrointestinal exposure .

Properties

CAS No.

67978-97-6

Molecular Formula

C36H55NO2

Molecular Weight

533.8 g/mol

IUPAC Name

[17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-phenylcarbamate

InChI

InChI=1S/C36H55NO2/c1-7-26(24(2)3)14-13-25(4)31-17-18-32-30-16-15-27-23-29(39-34(38)37-28-11-9-8-10-12-28)19-21-35(27,5)33(30)20-22-36(31,32)6/h8-12,15,24-26,29-33H,7,13-14,16-23H2,1-6H3,(H,37,38)

InChI Key

CVLUIVVMOADGAB-UHFFFAOYSA-N

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NC5=CC=CC=C5)C)C)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of stigmast-5-en-3-yl phenylcarbamate typically involves the reaction of stigmast-5-en-3-ol with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The process can be summarized as follows:

    Starting Material: Stigmast-5-en-3-ol

    Reagent: Phenyl isocyanate

    Catalyst: Often a base such as triethylamine

    Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran

    Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Stigmast-5-en-3-yl phenylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The phenylcarbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Stigmast-5-en-3-yl phenylcarbamate has several scientific research applications:

    Chemistry: It is used as a model compound to study sterol derivatives and their reactivity.

    Biology: The compound’s interaction with biological membranes and proteins is of interest for understanding cellular processes.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.

    Industry: It may be used in the development of new materials or as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of stigmast-5-en-3-yl phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylcarbamate group can form hydrogen bonds or hydrophobic interactions with these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogs: Steroidal Carbamates

(25R)-5-en-Spirost-3β-yl Phenylcarbamate (Compound 7)
  • Structural Differences : Compound 7 features a spirostane skeleton (common in saponins) instead of the stigmastane backbone. The spirostane system includes a fused oxolane ring, altering steric and electronic properties .
  • Bioactivity : In the rice-lamina inclination test, Compound 7 exhibited 2.3-fold higher activity than Stigmast-5-en-3-yl phenylcarbamate. Molecular docking revealed stronger binding affinity (-8.2 kcal/mol vs. -7.5 kcal/mol) to auxin-responsive receptors .
  • Lipophilicity : The spirostane core enhances membrane permeability, contributing to its superior plant-growth effects.

Table 1: Comparison of Steroidal Carbamates

Property This compound (25R)-5-en-Spirost-3β-yl Phenylcarbamate
Skeleton Type Stigmastane Spirostane
Rice-Lamina Activity* 100% (baseline) 230%
Binding Affinity (kcal/mol) -7.5 -8.2

*Relative to control in the rice-lamina assay .

Substituent Variations in Phenylcarbamates

Phenylcarbamates with halogen or methyl substituents on the phenyl ring exhibit distinct chiral recognition and bioactivity profiles:

  • 3,5-Dimethylphenylcarbamates : Increased steric bulk improves separation efficiency in chiral stationary phases (CSPs) but reduces solubility .
  • 3,5-Dichlorophenylcarbamates: Higher electron-withdrawing effects enhance stability in pesticidal applications (e.g., fenoxycarb) .
  • Unsubstituted Phenylcarbamates (e.g., this compound): Moderate lipophilicity, optimized for hormone receptor interactions in plants .

Table 2: Substituent Effects on Phenylcarbamates

Substituent Key Property Application Example
3,5-Dimethyl High chiral recognition CSPs for enantiomer separation
3,5-Dichloro Enhanced pesticidal stability Fenoxycarb (insect growth regulator)
None (plain phenyl) Balanced lipophilicity Plant-growth promotion

Parent Alcohol vs. Carbamate Derivative

Stigmast-5-en-3β-ol (the precursor to this compound) lacks the carbamate group, resulting in:

  • Lower Lipophilicity : Reduced membrane penetration and bioactivity in plant assays .
  • Diminished Receptor Binding : The free hydroxyl group forms weaker hydrogen bonds compared to the carbamate’s carbonyl group .

Table 3: Functional Diversity of Carbamates

Compound Class Core Structure Primary Application Mechanism of Action
Stigmastane Carbamates Steroidal Plant-growth promotion Auxin receptor interaction
Thiazolylmethylcarbamates Heterocyclic Antiviral Protease inhibition
Ethyl Phenylcarbamates Aromatic-alkyl Herbicidal Photosystem II inhibition
Phenserine Alkaloid-derived Neurotherapeutic AChE inhibition

Q & A

Q. How should researchers handle safety protocols for this compound?

  • Protocols :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .

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